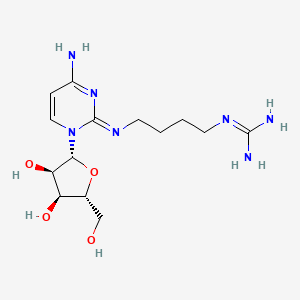
Agmatidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Agmatidine formation occurs through a three-step mechanism. In the first step, TiaS hydrolyzes the alpha-beta phosphodiester bond of adenosine triphosphate to produce adenosine monophosphate and pyrophosphate. In the second step, the C2 carbonyl oxygen of cytidine 34 attacks the gamma-phosphorus atom to form the p-C34 intermediate, releasing beta-phosphate. The final step involves the nucleophilic attack on the activated C2 by the primary amino group of agmatine .
Análisis De Reacciones Químicas
Agmatidine undergoes various chemical reactions, including substitution reactions. The common reagents and conditions used in these reactions include adenosine triphosphate and TiaS enzyme. The major products formed from these reactions are adenosine monophosphate, pyrophosphate, and p-C34 intermediate .
Aplicaciones Científicas De Investigación
Agmatidine has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It plays a crucial role in the accurate decoding of the genetic code in archaea, which is fundamental for the long-term survival of these organisms. Additionally, this compound is involved in the aminoacylation of transfer ribonucleic acid isoleucine 2 with isoleucine, which is essential for protein synthesis .
Mecanismo De Acción
The mechanism of action of agmatidine involves its role in the decoding of the AUA codon in archaea. It is present in the wobble position of the anticodon of several archaeal AUA decoding transfer ribonucleic acids, where it ensures the correct base-pairing with adenosine but not with guanosine. This specificity is crucial for the accurate translation of the genetic code .
Comparación Con Compuestos Similares
Agmatidine is similar to lysidine, another modified cytidine found in the anticodon of transfer ribonucleic acid isoleucine in bacteria. Both this compound and lysidine replace the C2-oxo group of cytidine with a basic amino acid, either decarboxy-arginine or lysine, respectively. This modification allows the transfer ribonucleic acid to read the isoleucine codon AUA without also reading the methionine codon AUG .
Similar Compounds::- Lysidine
- Queuosine
- Archaeosine
Propiedades
Número CAS |
1221169-70-5 |
|---|---|
Fórmula molecular |
C14H25N7O4 |
Peso molecular |
355.39 g/mol |
Nombre IUPAC |
2-[4-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]butyl]guanidine |
InChI |
InChI=1S/C14H25N7O4/c15-9-3-6-21(12-11(24)10(23)8(7-22)25-12)14(20-9)19-5-2-1-4-18-13(16)17/h3,6,8,10-12,22-24H,1-2,4-5,7H2,(H2,15,19,20)(H4,16,17,18)/t8-,10-,11-,12-/m1/s1 |
Clave InChI |
NHQSDCRALZPVAJ-HJQYOEGKSA-N |
SMILES isomérico |
C1=CN(C(=NCCCCN=C(N)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=NCCCCN=C(N)N)N=C1N)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


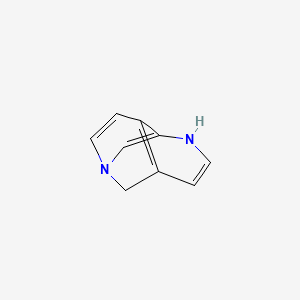
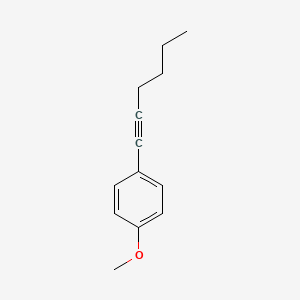
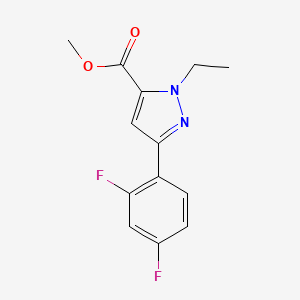

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B14122355.png)
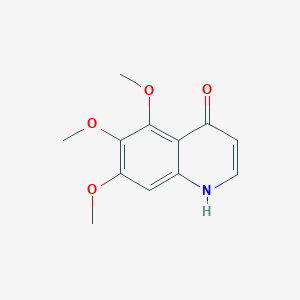
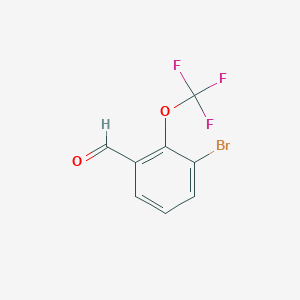

![Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B14122381.png)
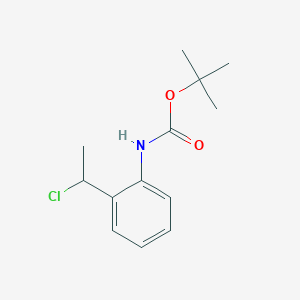
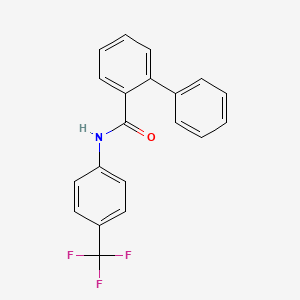
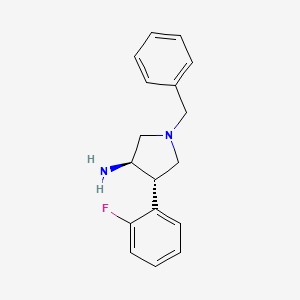
![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)

